An In-depth Technical Guide to Methyl 2-(cyanomethyl)benzoate: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Methyl 2-(cyanomethyl)benzoate: Structure, Properties, and Synthetic Utility
Abstract
Methyl 2-(cyanomethyl)benzoate is a bifunctional organic compound that has emerged as a versatile and valuable building block in modern synthetic chemistry. Its unique structure, featuring both a methyl ester and a cyanomethyl group ortho to each other on a benzene ring, provides two distinct points for chemical modification. This guide offers a comprehensive technical overview of Methyl 2-(cyanomethyl)benzoate, detailing its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its utility for professionals in research and drug development. We will explore its reactivity, spectroscopic profile, and established protocols for its safe handling and use.
Introduction and Scope Clarification
The term "2-(cyanomethyl)benzoate" can be structurally ambiguous. For clarity, this technical guide will focus exclusively on Methyl 2-(cyanomethyl)benzoate , CAS Number 5597-04-6 . This specific ester is a significant intermediate in the synthesis of complex organic molecules, including various bioactive heterocycles and pharmaceutical candidates.[1][2][3] Its utility stems from the presence of two key functional groups: a methyl ester, which can undergo hydrolysis or transesterification, and an activated methylene group adjacent to the nitrile, which can be deprotonated to form a nucleophilic carbanion.[4]
This document serves as a practical resource for researchers, providing not only foundational data but also the causal reasoning behind experimental protocols and synthetic strategies, thereby enabling its effective incorporation into research and development workflows.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Methyl 2-(cyanomethyl)benzoate is an aromatic compound that presents as a white to light yellow solid at room temperature.[5]
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// Define invisible nodes for H atoms to attach labels H1 [label="H", pos="-2.2,-1.25!", fontsize=10]; H2 [label="H", pos="0,-2.5!", fontsize=10]; H3 [label="H", pos="2.2,-1.25!", fontsize=10]; H4 [label="H", pos="0,2.5!", fontsize=10]; H5 [label="H", pos="-2.8,2.5!", fontsize=10]; H6 [label="H", pos="-3.1,0.75!", fontsize=10]; H7 [label="H", pos="5.1,2.8!", fontsize=10]; H8 [label="H", pos="6.0,1.3!", fontsize=10]; H9 [label="H", pos="4.6,1.0!", fontsize=10];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C2 -- C9; C9 -- C10; C10 -- N1 [style=triple];
// Label functional groups label_ester [label="Methyl Ester Group", pos="4,-0.5!", fontcolor="#34A853"]; label_nitrile [label="Cyanomethyl Group", pos="-4.5,0!", fontcolor="#EA4335"]; } endom Caption: Chemical structure of Methyl 2-(cyanomethyl)benzoate.
Table 1: Physicochemical and Identification Data for Methyl 2-(cyanomethyl)benzoate
| Property | Value | Reference(s) |
| IUPAC Name | Methyl 2-(cyanomethyl)benzoate | [6] |
| Synonyms | 2-(Cyanomethyl)benzoic Acid Methyl Ester | [5][7] |
| CAS Number | 5597-04-6 | [6][8] |
| Molecular Formula | C₁₀H₉NO₂ | [6][9] |
| Molecular Weight | 175.18 g/mol | [5][9] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 47.0 to 51.0 °C | |
| Boiling Point | 133 °C @ 1.5 mmHg | |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane) | [5] |
| SMILES | O=C(OC)C1=CC=CC=C1CC#N | [9] |
| InChI Key | InChI=1S/C10H9NO2/c1-13-10(12)8-5-3-2-4-7(8)6-9-11/h2-5H,6H2,1H3 | [5] |
Synthesis Methodologies
The synthesis of Methyl 2-(cyanomethyl)benzoate can be approached through several strategic routes. The choice of method is often dictated by factors such as scale, starting material availability, and tolerance for hazardous reagents like metal cyanides.
Traditional Industrial Synthesis Pathway
A prevalent industrial method begins with ortho-toluic acid and proceeds through a four-step sequence. This route is scalable and relies on well-established chemical transformations.[1]
-
Acylation: Ortho-toluic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, ortho-toluoyl chloride.[1]
-
Chlorination: The methyl group of the acyl chloride undergoes radical chlorination using liquid chlorine (Cl₂).
-
Esterification: The resulting acid chloride is then esterified with methanol to yield methyl 2-(chloromethyl)benzoate.
-
Cyanation: The final step involves a nucleophilic substitution of the benzylic chloride with a cyanide salt (e.g., sodium cyanide) to furnish the target molecule.
Modern Synthesis via C-C Bond Cleavage
A novel and milder approach has been developed involving the Beckmann fragmentation of indanone derivatives.[2][3] This method avoids the use of highly toxic metal cyanides required in classical Sₙ2 substitutions.[2]
The reaction proceeds via the deprotonation of an alcohol with a base (e.g., diethylamine), followed by nucleophilic addition to an indanone oxime ester, which then undergoes fragmentation to yield the 2-(cyanomethyl)benzoic ester. This strategy is notable for its mild conditions and applicability to late-stage functionalization.[2][3]
Exemplary Protocol: Synthesis from Indanone Oxime Ester [2]
-
Rationale: This protocol leverages the inherent reactivity of indanone derivatives to construct the cyanomethylbenzoate scaffold under mild conditions, offering a safer alternative to traditional cyanation methods.
-
Step 1: Substrate Preparation: Prepare the requisite indanone oxime ester from the corresponding 1-indanone.
-
Step 2: Reaction Setup: In a well-ventilated fume hood, dissolve the indanone oxime ester (1 equivalent) in ethanol.
-
Step 3: Base Addition: Add diethylamine (Et₂NH, 2 equivalents) to the solution. The base is crucial for initiating the reaction cascade by promoting the nucleophilic addition of the alcohol solvent.[2]
-
Step 4: Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 5: Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the pure Methyl 2-(cyanomethyl)benzoate.
Spectroscopic and Analytical Profile
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. While full spectra are best viewed in dedicated databases, the key diagnostic peaks from NMR and IR spectroscopy provide a reliable fingerprint for Methyl 2-(cyanomethyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on data for structurally analogous esters, the following characteristic shifts are expected for Methyl 2-(cyanomethyl)benzoate in CDCl₃.[2]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | CH₃ | ~3.9 | Singlet, 3H; Methyl ester protons |
| CH₂ | ~4.2 | Singlet, 2H; Methylene protons (Ar-CH₂ -CN) | |
| Ar-H | ~7.4 - 8.1 | Multiplet, 4H; Aromatic protons | |
| ¹³C NMR | CH₃ | ~52 | Methyl ester carbon |
| CH₂ | ~23 | Methylene carbon | |
| CN | ~118 | Nitrile carbon | |
| Ar-C | ~128 - 134 | Aromatic carbons | |
| C=O | ~166 | Carbonyl carbon (ester) |
Note: These are predicted values based on similar compounds reported in the literature. Actual experimental values may vary slightly.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Methyl 2-(cyanomethyl)benzoate will be dominated by absorptions from the carbonyl and nitrile groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ .[10]
-
C≡N Stretch (Nitrile): A medium-intensity, sharp band is expected around 2250 cm⁻¹ . The intensity of this band can sometimes be weak in molecules with an adjacent oxygen-containing substituent.[11]
-
C-H Stretch (Aromatic/Aliphatic): Bands will appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.[10]
Reactivity and Applications in Drug Development
The synthetic value of Methyl 2-(cyanomethyl)benzoate lies in the orthogonal reactivity of its two functional groups.[1]
-
Cyanomethyl Group Reactivity: The methylene protons (α-protons) are acidic due to the strong electron-withdrawing effect of the adjacent nitrile group.[4] Deprotonation with a suitable base (e.g., sodium hydride) generates a stabilized carbanion. This nucleophile is a workhorse in C-C bond formation, enabling reactions like alkylations and additions to carbonyls. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide array of derivatives.[1]
-
Methyl Ester Group Reactivity: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can undergo transesterification with other alcohols. It can also be reacted with amines to form amides.
This dual reactivity makes it a powerful intermediate for constructing complex scaffolds. It is a key building block for synthesizing biologically active compounds and serves as a crucial starting material in drug discovery and development programs.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. Methyl 2-(cyanomethyl)benzoate is classified as a hazardous substance.
Table 3: GHS Hazard and Precautionary Information
| Hazard Class | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [6][7][12] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][12] |
| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][12] |
Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[12][14][15]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[14][15] Wash hands thoroughly after handling.[12][15]
Storage
Store Methyl 2-(cyanomethyl)benzoate in a tightly closed container in a cool, dry, and well-ventilated place.[5][12][13] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5]
Conclusion
Methyl 2-(cyanomethyl)benzoate is a high-utility synthetic intermediate whose value is defined by the strategic placement of its ester and cyanomethyl functionalities. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe application. For researchers in medicinal chemistry and drug development, this compound offers a reliable and versatile platform for the construction of novel molecular architectures and the exploration of new chemical space.
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Nanjing Chemical. (n.d.). 2-Cyanomethylbenzoic Acid Methyl Ester. Retrieved from [Link]
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]
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Wang, T., et al. (2021). Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon–Carbon Bond Cleavage of Indanones. The Journal of Organic Chemistry, 86(15), 10852-10860. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 5597-04-6 | Product Name : Methyl 2-(cyanomethyl)benzoate. Pharmaffiliates. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]
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